molecular formula C7H10F3NO2 B1407021 trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide CAS No. 1369338-93-1

trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide

Cat. No. B1407021
CAS RN: 1369338-93-1
M. Wt: 197.15 g/mol
InChI Key: ULYLGHYOCDXXMC-RFZPGFLSSA-N
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Description

“trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide” is a chemical compound with the empirical formula C7H10F3NO2 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular weight of this compound is 197.16 . The SMILES string representation is CON(C)C(=O)[C@H]1C[C@@H]1C(F)(F)F . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . It has a density of 1.3±0.1 g/cm3 . The boiling point is 160.8±43.0 °C at 760 mmHg . Unfortunately, the melting point is not available .

Scientific Research Applications

1. Enzyme-Catalyzed Oxidative Rearrangement

Research by Lu, Yang, and Silverman (1996) demonstrated the synthesis of a compound closely related to trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide, which served as a substrate and inactivator of mitochondrial beef liver monoamine oxidase (MAO). This study provided insights into the oxidative rearrangement catalyzed by MAO, crucial for understanding enzyme mechanisms and designing enzyme inhibitors (Lu, Yang, & Silverman, 1996).

2. Photoinduced Intramolecular Charge Transfer

Yang, Liau, Wang, and Hwang (2004) explored the photochemical behavior of compounds related to this compound, focusing on the substituent-dependent formation of a twisted intramolecular charge transfer (TICT) state. This research is significant for understanding the photochemical properties of similar molecules (Yang, Liau, Wang, & Hwang, 2004).

3. Multigram Synthesis Method

Yarmolchuk et al. (2012) developed an efficient method for the multigram synthesis of trans-2-(Trifluoromethyl)cyclopropylamine, a compound structurally related to this compound. This synthesis method is crucial for large-scale production and further research applications (Yarmolchuk et al., 2012).

4. Kinetics of Cyclopropylcarbinyl Radical Ring Openings

The study by Horner, Tanaka, and Newcomb (1998) investigated the kinetics of cyclopropylcarbinyl radical ring openings, using molecules similar to this compound. This research aids in understanding the behavior of cyclopropylcarbinyl radicals, which is essential in organic chemistry and reaction mechanisms (Horner, Tanaka, & Newcomb, 1998).

5. Larvicidal Properties of Cyclopropylcarboxamides

Taylor, Hall, and Vedres (1998) synthesized carboxamide derivatives of a compound structurally similar to this compound and evaluated their larvicidal properties. This research is significant for developing new insecticides and understanding the biological activity of cyclopropylcarboxamides (Taylor, Hall, & Vedres, 1998).

properties

IUPAC Name

(1S,2S)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c1-11(13-2)6(12)4-3-5(4)7(8,9)10/h4-5H,3H2,1-2H3/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYLGHYOCDXXMC-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC1C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)[C@H]1C[C@@H]1C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146700
Record name rel-(1R,2R)-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1369338-93-1
Record name rel-(1R,2R)-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369338-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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